molecular formula Na2 B8443419 Disodium CAS No. 25681-79-2

Disodium

Cat. No.: B8443419
CAS No.: 25681-79-2
M. Wt: 45.9795386 g/mol
InChI Key: QXNVGIXVLWOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium is a useful research compound. Its molecular formula is Na2 and its molecular weight is 45.9795386 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25681-79-2

Molecular Formula

Na2

Molecular Weight

45.9795386 g/mol

IUPAC Name

sodiosodium

InChI

InChI=1S/2Na

InChI Key

QXNVGIXVLWOKEQ-UHFFFAOYSA-N

Canonical SMILES

[Na][Na]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A glass reactor equipped with several feeding devices, stirrer and pH electrode was charged with 285 g of water, 210 g of vinyloxybutylpolyethylene glycol-3000 (prepared by ethoxylation of hydroxybutyl vinyl ether with 66 mol EO) and 23.3 g of isoprenylpolyethylene glycol-500 (prepared by ethoxylation of 3-methyl-3-buten-1-ol with 10 mol EO) (solution A) and was thermostated at 13° C. 35% of a second prepared, partly neutralized solution (solution B) consisting of 50 g of water and 25.4 g of acrylic acid (99%) was added to solution A over a period of 15 min in the glass reactor. Furthermore, 1.9 g of 3-mercaptopropionic acid was added to the reactor. A third solution (solution C) consisting of 5 g of a mixture of sodium sulphite, the disodium salt of 2-hydroxy-2-sulphinatoacetic acid and the disodium salt of 2-hydroxy-2-sulphonatoacetic acid (Brüggolit FF6 from Brüggemann GmbH) and 40 g of water was prepared. Thereafter, 50 mg of iron(II) sulphate haptahydrate, dissolved in a few drops of water, and 2.5 g of 50% strength hydrogen peroxide solution were added to solution A at a temperature of 13° C. At the same time, the still remaining solution B was dosed over 45 minutes and solution C over 60 minutes into the solution A. Finally, neutralization was effected with 20% strength sodium hydroxide solution. The aqueous solution of a copolymer having an average molecular weight of Mw=24 300 g/mol (determined by GPC) and a solids content of 39% was obtained.
[Compound]
Name
mixture
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-hydroxy-2-sulphinatoacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
iron(II) sulphate
Quantity
50 mg
Type
catalyst
Reaction Step Eight
Name
Quantity
50 g
Type
solvent
Reaction Step Nine
[Compound]
Name
glycol-3000
Quantity
210 g
Type
reactant
Reaction Step Ten
[Compound]
Name
glycol-500
Quantity
23.3 g
Type
reactant
Reaction Step Ten
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
285 g
Type
solvent
Reaction Step Ten
[Compound]
Name
solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
25.4 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
1.9 g
Type
reactant
Reaction Step Fourteen
[Compound]
Name
solution C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

Anthranilic acid is heated with concentrated sulfuric acid to 180° C. for 1 hour, after which the acid is neutralized with sodium carbonate solution. Evaporation of the water yields the disodium salt of the title compound. Structural verification was obtained by carbon magnetic resonance, proton magnetic resonance and infra-red analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 250 ml. of anhydrous ethanol and 0.12 moles of sodium sulfite is added 29 g. (0.1 moles) of α, 2'-dichloro-4-biphenylylacetic acid, sodium salt. The reaction mixture is stirred for 15 hours, filtered and the residue worked with ethanol. The filtrate is evaporated to dryness to obtain α-sulfo-2'-chloro-4-biphenylylacetic acid, disodium salt.
Name
α, 2'-dichloro-4-biphenylylacetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction of 358 g of commercially available sodium hydrosulfite in 800 ml of water with 268 g of 50% strength glyoxylic acid and 285 g of 50% sodium hydroxide solution gave the 2-hydroxy-2-sulfinatoacetic acid, disodium salt in a yield of 95%. The solid crude product contained 43% of sulfinic acid (without water of hydration). Crystallization from a methanol/ethanol/water mixture gave the hydrate of the sulfinic acid in nice crystals. The sulfur-containing constituents were determined using iodometry. The sulfinic acid shows a reaction with indanthrene paper at about 75° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.